Cas no 1396767-82-0 (4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine)

4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine Chemical and Physical Properties
Names and Identifiers
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- 4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine
- AKOS024535737
- 1396767-82-0
- 4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine
- 4-(thiophen-2-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine
- 4-thiophen-2-yl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
- F6184-0317
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- Inchi: 1S/C16H16F3NO2S2/c17-16(18,19)13-3-1-4-14(11-13)24(21,22)20-8-6-12(7-9-20)15-5-2-10-23-15/h1-5,10-12H,6-9H2
- InChI Key: FEOBNRKOIJCXIE-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C(F)(F)F)C=1)(N1CCC(C2=CC=CS2)CC1)(=O)=O
Computed Properties
- Exact Mass: 375.05745559g/mol
- Monoisotopic Mass: 375.05745559g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 524
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74Ų
- XLogP3: 3.9
4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6184-0317-4mg |
4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine |
1396767-82-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6184-0317-75mg |
4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine |
1396767-82-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6184-0317-20μmol |
4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine |
1396767-82-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6184-0317-1mg |
4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine |
1396767-82-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6184-0317-50mg |
4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine |
1396767-82-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6184-0317-100mg |
4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine |
1396767-82-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6184-0317-2mg |
4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine |
1396767-82-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6184-0317-3mg |
4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine |
1396767-82-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6184-0317-5mg |
4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine |
1396767-82-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6184-0317-10μmol |
4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine |
1396767-82-0 | 10μmol |
$69.0 | 2023-09-09 |
4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine Related Literature
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1. Back matter
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
Additional information on 4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine
Introduction to 4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine (CAS No. 1396767-82-0)
4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine, identified by its CAS number 1396767-82-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonyl piperidine derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a thiophen-2-yl group and a trifluoromethyl substituent on the benzene ring, contribute to its unique chemical properties and biological interactions.
The thiophen-2-yl moiety is a heterocyclic aromatic ring containing sulfur, which is known to enhance the binding affinity and selectivity of the compound towards biological targets. In contrast, the trifluoromethyl group introduces electron-withdrawing effects, which can modulate the reactivity and metabolic stability of the molecule. These structural elements make 4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine a promising candidate for further exploration in drug discovery and development.
Recent advancements in medicinal chemistry have highlighted the importance of sulfonyl piperidine derivatives in the design of novel therapeutic agents. These compounds have shown potential in various pharmacological applications, including central nervous system (CNS) disorders, pain management, and anti-inflammatory treatments. The unique combination of structural features in 4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine suggests that it may exhibit multiple biological activities, making it a valuable scaffold for further chemical optimization.
In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial research indicates that it may interact with specific enzymes and receptors involved in neurological pathways. The thiophen-2-yl group is particularly noteworthy for its ability to engage with certain protein targets, potentially leading to modulatory effects on neurotransmitter systems. Additionally, the trifluoromethyl group may contribute to improved pharmacokinetic properties, such as enhanced binding affinity and reduced metabolic degradation.
The synthesis of 4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the sulfonyl piperidine core necessitates careful consideration of synthetic pathways to ensure high yield and purity. Advanced techniques in organic synthesis, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired molecular framework efficiently.
One of the key challenges in developing this compound for therapeutic use is understanding its interaction with biological targets at a molecular level. Computational modeling and molecular docking studies have become essential tools in predicting how 4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine may bind to proteins and enzymes. These studies can provide insights into its mechanism of action and help guide further optimization efforts.
The potential applications of this compound extend beyond traditional pharmaceutical uses. Researchers are exploring its utility in agrochemicals and material science, where sulfonyl piperidine derivatives have shown promise as bioactive molecules. The unique structural features of 4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine make it a versatile building block for designing novel compounds with tailored properties.
As interest in targeted therapies grows, compounds like 4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine are being evaluated for their potential in precision medicine. The ability to fine-tune molecular structure to achieve specific biological outcomes is crucial for developing effective treatments for complex diseases. The combination of computational modeling, synthetic chemistry, and biological testing provides a robust framework for advancing this research.
The future prospects for 4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine are promising, with ongoing studies aimed at uncovering new pharmacological activities and optimizing its pharmacokinetic profile. Collaborative efforts between academic researchers and industry scientists will be essential in translating laboratory findings into clinical applications. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play a significant role in shaping the future of drug discovery.
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